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Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1-Eicosanoyl-2-octadecanoyl-sn-glycerol: Physicochemical Properties, Mass Spectrometry, and Lipidomic Workflows

Executive Summary In the realm of lipidomics and targeted mass spectrometry, diacylglycerols (DAGs) represent a highly critical yet analytically challenging class of lipids. As potent second messengers and structural int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of lipidomics and targeted mass spectrometry, diacylglycerols (DAGs) represent a highly critical yet analytically challenging class of lipids. As potent second messengers and structural intermediates, their precise quantification is paramount in understanding metabolic syndromes, signal transduction, and lipid nanoparticle (LNP) drug delivery systems. This whitepaper provides an authoritative, in-depth analysis of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol , detailing its physicochemical properties, exact mass, isotopic distribution, and a self-validating LC-MS/MS analytical workflow designed to overcome common ionization and extraction hurdles.

Structural and Physicochemical Fundamentals

1-Eicosanoyl-2-octadecanoyl-sn-glycerol, commonly referred to as DG(20:0/18:0/0:0) or 1-arachidoyl-2-stearoyl-sn-glycerol, belongs to the diacylglycerol subclass within the LIPID MAPS comprehensive classification system [1]. Structurally, it consists of a glycerol backbone where the sn-1 position is esterified with eicosanoic acid (arachidic acid, C20:0) and the sn-2 position with octadecanoic acid (stearic acid, C18:0), leaving a free hydroxyl group at the sn-3 position.

Because of its long, fully saturated acyl chains, this specific DAG is highly hydrophobic, presenting unique challenges in chromatographic elution and ionization efficiency.

Table 1: Physicochemical Properties
PropertyValue
Chemical Formula C₄₁H₈₀O₅
Molecular Weight 653.08 g/mol
Monoisotopic Exact Mass 652.6006 Da
LIPID MAPS ID GL0201 (Diacylglycerols)
LogP (Predicted) ~17.3
Physical State (Ambient) Solid

Isotopic Distribution and MS Adduct Profiling

In high-resolution mass spectrometry (HRMS), relying solely on nominal mass leads to isobaric interferences, especially in complex biological matrices. The exact mass (monoisotopic mass) of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is calculated using the lowest mass isotopes (¹²C, ¹H, ¹⁶O), yielding 652.6006 Da .

Due to the large number of carbon atoms (41), the natural abundance of ¹³C (~1.07%) significantly impacts the isotopic envelope. Understanding this distribution is critical for accurate peak integration and deconvolution.

Table 2: Calculated Isotopic Distribution
Isotope PeakExact Mass (Da)Relative Abundance (%)Primary Isotopic Contributor
M0 (Monoisotopic) 652.6006100.0%All ¹²C, ¹H, ¹⁶O
M+1 653.6040~45.0%One ¹³C
M+2 654.6074~10.4%Two ¹³C or one ¹⁸O
M+3 655.6108~1.6%Three ¹³C

During Electrospray Ionization (ESI), DAGs ionize poorly as protonated species ([M+H]⁺) due to the lack of a highly basic functional group. Instead, they readily form adducts with mobile phase modifiers.

Table 3: Common ESI Adducts [2]
Adduct SpeciesExact Mass (m/z)Ionization ModeAnalytical Utility
[M+H]⁺ 653.6079PositiveLow abundance; poor stability
[M+NH₄]⁺ 670.6344PositiveOptimal for MRM ; highly stable
[M+Na]⁺ 675.5898PositiveHigh abundance; poor fragmentation
[M+HCOO]⁻ 697.5988NegativeUseful for structural confirmation
[M+CH₃COO]⁻ 711.6145NegativeUseful for structural confirmation

Biological Significance and Signaling Pathways

DAGs are not merely metabolic intermediates for triacylglycerol (TAG) or phospholipid synthesis; they are potent, transient second messengers. Upon receptor-mediated activation, Phospholipase C (PLC) hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and DAG. The membrane-bound DAG subsequently recruits and allosterically activates Protein Kinase C (PKC), driving downstream phosphorylation cascades.

G PIP2 PIP2 (Phosphatidylinositol 4,5-bisphosphate) PLC Phospholipase C (PLC) PIP2->PLC Hydrolysis DAG 1-Eicosanoyl-2-octadecanoyl-sn-glycerol (DAG) PLC->DAG Membrane-bound IP3 IP3 (Inositol trisphosphate) PLC->IP3 Cytosolic PKC Protein Kinase C (PKC) Activation DAG->PKC Allosteric Activation DAGK Diacylglycerol Kinase (DAGK) DAG->DAGK Phosphorylation PA Phosphatidic Acid (PA) DAGK->PA Signal Termination

Membrane-bound DAG signaling cascade via PLC activation and PKC binding.

Analytical Methodology: LC-MS/MS Protocol for DAG Quantification

As a Senior Application Scientist, I frequently observe laboratories struggling with DAG quantification due to poor extraction recoveries and source fragmentation. The following protocol is designed as a self-validating system : every step includes a mechanistic safeguard to ensure data integrity.

G Sample Biological Sample Extraction MTBE Lipid Extraction Sample->Extraction Spike IS Phase Phase Separation (Upper Layer) Extraction->Phase Centrifuge LC RP-UHPLC Separation Phase->LC Reconstitute MS ESI-MS/MS Detection LC->MS [M+NH4]+ Adduct Data Data Processing MS->Data MRM Integration

High-throughput LC-MS/MS lipidomics workflow utilizing MTBE extraction.

Step-by-Step Methodology & Causality

1. System Suitability and Internal Standardization

  • Action: Prior to extraction, spike the biological matrix with a stable isotope-labeled internal standard (e.g., DAG(15:0/15:0)-d5). Run a System Suitability Test (SST) using a neat standard mix.

  • Causality: The SST ensures the mass spectrometer is calibrated (<5 ppm mass error) and retention times are locked. The deuterated internal standard acts as the core of the self-validating system, mathematically correcting for matrix-induced ion suppression and physical extraction losses downstream.

2. Lipid Extraction (Modified Matyash Method)

  • Action: Add 1.5 mL of Methanol and 5 mL of Methyl-tert-butyl ether (MTBE) to the sample. Vortex for 1 hour at room temperature. Add 1.25 mL of MS-grade water to induce phase separation, then centrifuge at 1,000 x g for 10 minutes [3].

  • Causality: Traditional Bligh-Dyer methods use chloroform, which forms the bottom layer, forcing the analyst to pipette through the proteinaceous interphase, risking contamination. MTBE has a lower density than water; thus, the lipid-rich organic phase forms the upper layer, allowing for clean, automated, and highly reproducible recovery.

3. RP-UHPLC Separation

  • Action: Reconstitute the dried extract in Isopropanol/Acetonitrile (IPA/ACN). Inject onto a sub-2 µm C18 reverse-phase column. Use Mobile Phase A (ACN/H₂O 60:40) and Mobile Phase B (IPA/ACN 90:10), both modified with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Causality: 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is exceptionally hydrophobic. IPA is required in Mobile Phase B to provide sufficient elutropic strength to wash the lipid off the stationary phase, preventing column carryover.

4. ESI-MS/MS Detection (MRM Mode)

  • Action: Operate the mass spectrometer in Positive ESI mode. Target the [M+NH₄]⁺ precursor ion at m/z 670.6344.

  • Causality: Without ammonium formate, DAGs split their signal across [M+H]⁺ and [M+Na]⁺ species, diluting sensitivity. Sodium adducts are notoriously difficult to fragment. Ammonium formate forces the near-exclusive formation of the [M+NH₄]⁺ adduct. Upon Collision-Induced Dissociation (CID), this adduct reliably loses NH₃ and a fatty acid neutral species, yielding highly specific product ions for Multiple Reaction Monitoring (MRM) quantification.

References

  • Fahy, E. et al. "Update of the LIPID MAPS comprehensive classification system for lipids." Journal of Lipid Research.
  • PubChemLite. "1-eicosanoyl-2-octadecanoyl-sn-glycerol (C41H80O5)." Université du Luxembourg.
  • Matyash, V. et al. "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research.
Exploratory

The Structural and Functional Role of Saturated Long-Chain Diacylglycerols in Lipid Raft Formation

Executive Summary Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol and sphingolipids that serve as critical platforms for cellular signaling, protein sorting, and membrane trafficking. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lipid rafts are dynamic, nanoscale membrane microdomains enriched in cholesterol and sphingolipids that serve as critical platforms for cellular signaling, protein sorting, and membrane trafficking. While diacylglycerols (DAGs) are classically understood as transient second messengers generated by phospholipase C (PLC) to activate Protein Kinase C (PKC), recent biophysical evidence reveals a more structural role. Specifically, saturated long-chain DAGs act as potent thermodynamic drivers for lateral phase separation, actively stabilizing the liquid-ordered ( Lo​ ) phase of lipid rafts.

This technical guide explores the biophysical mechanisms by which saturated DAGs influence membrane microdomains, the synergistic signaling amplification they provide, and the self-validating experimental protocols required to isolate and study these structures in vitro.

Mechanistic Foundations: Thermodynamics of Phase Separation

The biological membrane is not a homogenous sea of lipids; it is a laterally segregated landscape driven by the physicochemical properties of its constituents. The formation of lipid rafts relies on the transition of specific membrane regions into a liquid-ordered ( Lo​ ) phase, distinct from the surrounding liquid-disordered ( Ld​ ) bulk membrane .

The Causality of Acyl Chain Saturation

The structural impact of a DAG molecule on the membrane is entirely dictated by its acyl chain composition:

  • Saturated Long-Chain DAGs (e.g., 1,2-dipalmitoyl-sn-glycerol, DPG): Saturated acyl chains lack cis-double bonds, resulting in a straight, linear conformation. This linearity maximizes the van der Waals contact area with the planar sterol rings of cholesterol and the saturated tails of sphingomyelin. This tight packing increases the local melting temperature ( Tm​ ) of the lipid microdomain, driving lateral phase separation and stabilizing the Lo​ phase.

  • Unsaturated DAGs (e.g., 1,2-dioleoyl-sn-glycerol, DOG): The presence of "kinks" (cis-double bonds) in unsaturated DAGs introduces severe steric hindrance. These molecules cannot pack tightly with cholesterol. Instead, their conical shape induces negative membrane curvature, promoting non-lamellar inverted hexagonal ( HII​ ) phases that destabilize lipid rafts and facilitate membrane fusion events.

Synergistic Amplification of PKC Signaling

The structural stabilization of lipid rafts by saturated DAGs has profound implications for signal transduction. When saturated DAGs partition into lipid rafts, they create a highly concentrated signaling platform. The rigid Lo​ phase restricts the lateral diffusion of DAG, effectively increasing its local concentration. Furthermore, the presence of cholesterol in combination with DAG has been shown to thermodynamically amplify DAG-induced PKC activity by optimizing the membrane insertion kinetics of the kinase .

G PLC Phospholipase C (PLC) PIP2 PIP2 Cleavage PLC->PIP2 DAG Saturated DAG Generation PIP2->DAG IP3 IP3 Release PIP2->IP3 Raft Lipid Raft Stabilization (Lo Phase) DAG->Raft PKC PKC Recruitment & Activation DAG->PKC Raft->PKC Chol Cholesterol Interaction Chol->Raft

Caption: DAG-mediated lipid raft stabilization and synergistic PKC activation pathway.

Quantitative Analysis of DAG Species

To understand the differential impact of DAG species on membrane microdomains, we must compare their physicochemical parameters. Table 1 summarizes the phase preferences and biological impacts of various DAGs based on their saturation profiles.

Table 1: Physicochemical Impact of DAG Saturation on Membrane Microdomains

DAG SpeciesAcyl Chain StructurePhase PreferenceImpact on Lipid RaftsPKC Activation Capacity
Dipalmitoylglycerol (DPG) Saturated (16:0/16:0)Liquid-ordered ( Lo​ )Stabilizes / EnhancesModerate to High (Sustained)
Dioleoylglycerol (DOG) Unsaturated (18:1/18:1)Inverted Hexagonal ( HII​ )Destabilizes / DisruptsVery High (Transient)
Stearoylarachidonoylglycerol (SAG) Polyunsaturated (18:0/20:4)Liquid-disordered ( Ld​ )Excluded from RaftsHigh
Ceramide (Reference) Saturated (Sphingoid base)Gel ( Lβ​ ) / Lo​ Strongly StabilizesN/A (Activates CAPK)

Experimental Methodologies: Self-Validating Protocols

To study the incorporation of saturated DAGs into lipid rafts, researchers rely on the isolation of Detergent-Resistant Membranes (DRMs). Because lipid rafts are held together by tight lipid-lipid interactions, they resist solubilization by non-ionic detergents at low temperatures .

Protocol: Isolation of Detergent-Resistant Membranes (DRMs) via Sucrose Gradient

Rationale & Causality: Why perform lysis at exactly 4°C? At physiological temperatures (37°C), the thermal energy overcomes the van der Waals forces holding the Lo​ phase together, causing raft and non-raft lipids to mix when exposed to detergents. At 4°C, the Lo​ phase is thermodynamically stabilized, allowing the detergent (1% Triton X-100) to selectively solubilize the fluid Ld​ phase into micelles while leaving the raft microdomains intact .

Step-by-Step Methodology:

  • Cell Harvesting: Wash 1×108 cells twice with ice-cold PBS. Pellet the cells via centrifugation at 1,000×g for 5 minutes at 4°C.

  • Lysis: Resuspend the pellet in 1 mL of MBS buffer (25 mM MES, pH 6.5, 150 mM NaCl, 2 mM EDTA) containing 1% Triton X-100 and 1x Protease Inhibitor Cocktail.

  • Homogenization: Pass the lysate through a 25-gauge needle 15 times, or use a tight-fit Dounce homogenizer (30 strokes) on ice. Incubate strictly on ice for 30 minutes.

  • Gradient Preparation: Mix the 1 mL lysate with 1 mL of 80% (w/v) sucrose in MBS buffer to create a 40% sucrose bottom layer. Place this 2 mL mixture at the bottom of a 12-mL polyallomer ultracentrifuge tube.

  • Layering: Carefully overlay the lysate with 5 mL of 30% (w/v) sucrose in MBS, followed by a top layer of 3.5 mL of 5% (w/v) sucrose in MBS. Causality: The discontinuous gradient creates sharp density interfaces. DRMs have a high lipid-to-protein ratio, giving them a low buoyant density that forces them to float.

  • Ultracentrifugation: Centrifuge at 175,000×g for 3 hours at 4°C using a swinging bucket rotor (e.g., Beckman SW41).

  • Fractionation: Carefully collect twelve 1-mL fractions from the top of the gradient to the bottom.

G Step1 Cell Lysis (1% Triton X-100, 4°C) Step2 Homogenization (Dounce Homogenizer) Step1->Step2 Step3 Sucrose Gradient Setup (5% / 30% / 40%) Step2->Step3 Step4 Ultracentrifugation (175,000 x g, 3h, 4°C) Step3->Step4 Step5 Fraction Collection (Top to Bottom) Step4->Step5 Step6 Western Blot Analysis (Flotillin-1 / Caveolin) Step5->Step6

Caption: Step-by-step workflow for Detergent-Resistant Membrane (DRM) isolation.

Self-Validation Checkpoint

A protocol is only as good as its internal controls. To validate that the phase separation was successful and that the DRMs represent true lipid rafts:

  • Run equal volumes of all 12 fractions on an SDS-PAGE gel and perform a Western Blot.

  • Positive Raft Marker: Probe for Flotillin-1 or Caveolin-1. These must appear exclusively in the buoyant fractions (Fractions 4-5, at the 5%/30% interface).

  • Negative Raft Marker: Probe for the Transferrin Receptor (TfR) or Na+/K+ -ATPase. These must remain in the dense, soluble bottom fractions (Fractions 10-12, in the 40% sucrose layer).

  • Failure State: If Flotillin-1 is found in the bottom fractions, the lipid rafts were disrupted (likely due to the temperature exceeding 4°C during homogenization or excessive detergent-to-lipid ratios), rendering the preparation invalid.

Conclusion

The role of saturated long-chain diacylglycerols extends far beyond transient enzymatic activation. By acting as structural linchpins that thermodynamically favor the liquid-ordered phase, saturated DAGs orchestrate the assembly of lipid rafts. This dual function—acting both as a structural scaffold and a localized signaling beacon—highlights the necessity of lipidomic precision in drug development and membrane biology. Understanding and isolating these domains using rigorous, self-validating biophysical protocols is essential for uncovering the next generation of lipid-targeted therapeutics .

References

  • Phase Heterogeneity in Cholesterol-Containing Ternary Phospholipid Lamellar Phases. ACS Omega. Available at:[Link]

  • Amplification of Diacylglycerol Activation of Protein Kinase C by Cholesterol. Biophysical Journal (via PMC). Available at:[Link]

  • Cholesterol accumulation in Niemann Pick type C (NPC) model cells causes a shift in APP localization to lipid rafts. PLoS One (via PMC). Available at:[Link]

  • High-Melting Lipid Mixtures and the Origin of Detergent-Resistant Membranes Studied with Temperature-Solubilization Diagrams. Biophysical Journal. Available at:[Link]

  • Lipid mediators in membrane rafts are important determinants of human health and disease. Applied Physiology, Nutrition, and Metabolism. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: High-Throughput LC-MS/MS Quantification of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol

Biological Context and Analytical Challenges Diacylglycerols (DAGs) are critical lipid second messengers that regulate diverse cellular processes, primarily through the recruitment and activation of Protein Kinase C (PKC...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Context and Analytical Challenges

Diacylglycerols (DAGs) are critical lipid second messengers that regulate diverse cellular processes, primarily through the recruitment and activation of Protein Kinase C (PKC) isoforms. The specific molecular species 1-Eicosanoyl-2-octadecanoyl-sn-glycerol (DAG 20:0/18:0) consists of a 20-carbon saturated fatty acid (arachidic acid) at the sn-1 position and an 18-carbon saturated fatty acid (stearic acid) at the sn-2 position. Dysregulation of long-chain, saturated DAGs is frequently implicated in lipotoxicity, insulin resistance, and metabolic syndrome.

Quantifying DAG 20:0/18:0 presents distinct analytical challenges:

  • Low Endogenous Abundance: DAGs are transient signaling molecules present at much lower concentrations than structural phospholipids or storage triacylglycerols.

  • Poor Ionization Efficiency: As neutral lipids, DAGs lack a readily ionizable polar headgroup.

  • Isomerization: DAGs easily undergo acyl migration, converting biologically active sn-1,2 DAGs into thermodynamically more stable sn-1,3 DAGs during extraction.

Experimental Rationale & Causality

To overcome these challenges, this protocol is designed as a self-validating system prioritizing recovery, structural preservation, and ionization efficiency.

Extraction: The MTBE Advantage

Historically, lipidomics relied on the Folch or Bligh-Dyer methods using chloroform. However, these methods place the lipid-rich organic layer at the bottom of the tube, requiring the pipette tip to pass through the proteinaceous aqueous layer, risking contamination and matrix effects. This protocol utilizes Methyl tert-butyl ether (MTBE) extraction. MTBE has a lower density than water, meaning the lipid-containing organic phase forms the upper layer. This [1]. Furthermore, maintaining the extraction at 4°C minimizes artifactual sn-1,2 to sn-1,3 acyl migration.

Ionization: Forcing the Ammonium Adduct

Because DAGs do not easily protonate or deprotonate, we must force the formation of an adduct. By supplementing the mobile phase with 10 mM ammonium formate, we drive the near-exclusive formation of the [M+NH₄]⁺ adduct (m/z 670.6 for DAG 20:0/18:0). [2] under Collision-Induced Dissociation (CID).

Fragmentation Mechanism & Regioisomer Differentiation

When the [M+NH₄]⁺ precursor is subjected to CID, it first loses ammonia (NH₃) and water (H₂O), followed by the neutral loss of one of the fatty acyl chains as a free fatty acid, leaving a monoacylglycerol (MAG)-like product ion. Expert Insight: The neutral loss of a fatty acid from the sn-1 or sn-3 position is energetically favored over the sn-2 position. By monitoring the ratio of the product ion formed by the loss of 20:0 (leaving the 18:0 MAG ion at m/z 323.3) versus the loss of 18:0 (leaving the 20:0 MAG ion at m/z 351.3), researchers can [3].

Step-by-Step Methodology

Reagents and Materials
  • Solvents: LC-MS grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Isopropanol (IPA), Acetonitrile (ACN), and Water.

  • Additives: LC-MS grade Ammonium Formate, Formic Acid.

  • Internal Standard (IS): d5-DAG 18:0/18:0 (deuterated on the glycerol backbone to prevent isotopic overlap with endogenous species).

MTBE Biphasic Extraction Protocol

Note: Keep all samples and solvents on ice to prevent acyl migration.

  • Spiking: Aliquot 50 µL of plasma or tissue homogenate into a 2 mL glass vial. Add 10 µL of the d5-DAG 18:0/18:0 internal standard (1 µg/mL in MeOH).

  • Precipitation: Add 225 µL of ice-cold MeOH. Vortex vigorously for 30 seconds to precipitate proteins.

  • Extraction: Add 750 µL of ice-cold MTBE. Incubate the mixture on an orbital shaker at 4°C for 15 minutes.

  • Phase Separation: Add 188 µL of MS-grade water to induce phase separation. Vortex for 20 seconds.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully aspirate 600 µL of the upper organic (MTBE) layer and transfer it to a clean glass vial.

  • Drying & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 100 µL of IPA:ACN (1:1, v/v).

LC-MS/MS Conditions

Chromatographic separation is performed on a Reversed-Phase C18 column (e.g., Waters Acquity UPLC CSH C18, 2.1 × 100 mm, 1.7 µm) maintained at 50°C. The elevated temperature reduces system backpressure from the viscous IPA mobile phase and sharpens lipid peaks.

Mobile Phase A: ACN:Water (60:40, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid. Mobile Phase B: IPA:ACN (90:10, v/v) containing 10 mM Ammonium Formate and 0.1% Formic Acid.

Table 1: RP-UHPLC Gradient Parameters
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.406040
2.00.405743
2.10.405050
12.00.404654
12.10.403070
18.00.40199
20.00.40199
20.10.406040
24.00.406040
Table 2: Multiple Reaction Monitoring (MRM) Transitions

Mass spectrometer operated in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion [M+NH₄]⁺Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)Fragment Identity
DAG 20:0/18:0670.6351.32540Quantifier (Loss of 18:0)
DAG 20:0/18:0670.6323.32540Qualifier (Loss of 20:0)
d5-DAG 18:0/18:0 (IS)647.6328.32540Internal Standard

Self-Validating System & Quality Control

To ensure a self-validating analytical batch, the following Quality Control (QC) parameters must be strictly adhered to. Failure to meet these criteria indicates compromised extraction efficiency or matrix-induced ion suppression.

Table 3: Method Validation & Quality Control Parameters
ParameterAcceptance CriteriaCorrective Action if Failed
Matrix Blank < 5% of LLOQ responseCheck solvent purity; replace autosampler needle wash.
IS Response Variation ± 15% across all samplesRe-extract samples; dilute sample to reduce matrix suppression.
Calibration Curve R² ≥ 0.995 (Linear, 1/x weighting)Re-prepare calibrants; check detector for saturation limits.
QC Accuracy (Low/Mid/High) 85% - 115% of nominal concentrationRe-calibrate instrument; prepare fresh QC pools.

Experimental Workflow Visualization

DAG_Workflow cluster_0 Sample Preparation (MTBE) cluster_1 LC-MS/MS Analysis S1 Homogenization & IS Spiking S2 MTBE/MeOH/H2O Addition S1->S2 S3 Phase Separation (Centrifugation) S2->S3 S4 Upper Organic Layer Recovery S3->S4 A1 Reconstitution (IPA/ACN) S4->A1 Transfer A2 RP-UHPLC C18 Separation A1->A2 A3 ESI+ Ionization [M+NH4]+ Adduct A2->A3 A4 MRM Detection (Q1: 670.6) A3->A4

Workflow for the MTBE extraction and LC-MS/MS quantification of DAG 20:0/18:0.

References

  • Matyash V, Liebisch G, Kurzchalia TV, Shevchenko A, Schwudke D. Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research. 2008. URL:[Link]

  • San Román I, et al. Ammonia Concentration in the Eluent Influences Fragmentation Pattern of Triacylglycerols in Mass Spectrometry Analysis. Metabolites. 2022. URL:[Link]

  • Ogiso H, et al. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry. 2023. URL:[Link]

  • Blachnio-Zabielska AU, Zabielski P, Jensen MD. Intramyocellular diacylglycerol concentrations and[U-13C]palmitate isotopic enrichment measured by LC/MS/MS. Journal of Lipid Research. 2013. URL:[Link]

Application

Application Note: Solubilization and Delivery of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol for In Vitro Cell-Based Assays

An Application Guide by a Senior Application Scientist Abstract 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is a diacylglycerol (DAG) molecule characterized by its long, saturated acyl chains. As a member of the DAG family,...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

Abstract

1-Eicosanoyl-2-octadecanoyl-sn-glycerol is a diacylglycerol (DAG) molecule characterized by its long, saturated acyl chains. As a member of the DAG family, it is a critical lipid second messenger involved in a variety of cellular signaling pathways, most notably the activation of protein kinase C (PKC).[1] However, its pronounced hydrophobic nature, stemming from its two long saturated fatty acid chains, presents a significant challenge for its use in aqueous-based in vitro cell culture systems. Direct addition to culture media results in poor solubility, aggregation, and non-specific interactions, leading to low bioavailability and potential lipotoxicity. This guide provides researchers, scientists, and drug development professionals with a detailed, validated set of protocols for the effective solubilization and delivery of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol to cultured cells, ensuring experimental reproducibility and scientific integrity. We will explore three primary methodologies: direct organic solvent dilution, detergent-assisted micellar solubilization, and a physiologically relevant carrier-mediated approach using bovine serum albumin (BSA).

The Core Challenge: Physicochemical Properties

1-Eicosanoyl-2-octadecanoyl-sn-glycerol is a highly nonpolar lipid. Its structure, featuring a glycerol backbone esterified with a C20:0 (eicosanoic acid) and a C18:0 (stearic acid) saturated fatty acid, renders it virtually insoluble in water. This inherent hydrophobicity is the primary obstacle to its effective use in cell-based assays.

Key Challenges:

  • Poor Aqueous Solubility: The molecule will not dissolve in cell culture media, leading to the formation of aggregates or an insoluble film.

  • Low Bioavailability: If not properly solubilized, the compound cannot efficiently cross the cell membrane to interact with its intracellular targets.

  • Lipotoxicity: High local concentrations of insoluble lipids can be toxic to cells, compromising assay integrity.[2][3]

  • Inaccurate Dosing: Without a reliable solubilization method, the effective concentration delivered to the cells is unknown and highly variable.

To overcome these challenges, a carefully chosen delivery vehicle is essential. The ideal method should create a stable, biocompatible preparation that allows for consistent and effective delivery of the lipid to the cells in culture.

Comparative Overview of Solubilization Strategies

Three primary strategies are employed to deliver hydrophobic lipids like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol to cells. The choice of method depends on the specific experimental requirements, cell type sensitivity, and the desired concentration range.

Method Mechanism Advantages Disadvantages Best For
Organic Solvent Dilution The lipid is dissolved in a water-miscible organic solvent (e.g., DMSO, Ethanol) at a high concentration and then diluted into the aqueous culture medium.[2]Simple, rapid, and does not require complex preparation steps.High potential for lipid precipitation upon dilution. Solvent itself can be cytotoxic and may influence cellular signaling pathways.[2]Quick screening assays where low concentrations are used and solvent effects are controlled for.
Detergent-Assisted Solubilization Detergents form micelles that encapsulate the hydrophobic lipid, creating a water-soluble complex.[4][5][6]Can achieve high lipid concentrations in a soluble form.Detergents can be cytotoxic by disrupting cell membranes. May interfere with protein-lipid interactions.[7]In vitro enzymatic assays or cell lysis applications. Use in live-cell assays requires careful selection of a non-toxic detergent at a low concentration.
Carrier-Mediated Delivery (BSA) The lipid is complexed with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), which has hydrophobic binding pockets.[2][3]Physiologically relevant, as albumin is a natural lipid transporter.[2] Enhances bioavailability, reduces toxicity, and provides a stable formulation.Requires more preparation time. The FA:BSA ratio must be carefully controlled to avoid artifacts.[3]Most live-cell assays, studies on lipid metabolism, and signaling pathway analysis.

Experimental Protocols & Methodologies

3.1. Essential Preliminary Step: Preparation of a Concentrated Lipid Stock

Regardless of the final delivery method, the first step is to dissolve the 1-Eicosanoyl-2-octadecanoyl-sn-glycerol in an appropriate organic solvent to create a primary stock solution.

Materials:

  • 1-Eicosanoyl-2-octadecanoyl-sn-glycerol

  • High-purity Chloroform or a Chloroform:Methanol (2:1, v/v) mixture[8][9]

  • Inert gas (Argon or Nitrogen)

  • Glass vial with a PTFE-lined cap

Protocol:

  • Accurately weigh the desired amount of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol into a clean glass vial.

  • Add the organic solvent (e.g., chloroform) to achieve a known concentration (e.g., 10-20 mg/mL).[10]

  • Vortex gently until the lipid is completely dissolved, resulting in a clear solution.

  • Flush the vial headspace with inert gas to prevent oxidation of the lipid.[9]

  • Seal the vial tightly and store at -20°C or -80°C. This is your primary lipid stock.

Causality Note: Using a volatile organic solvent like chloroform ensures the complete and homogenous dissolution of the highly nonpolar lipid. The inert gas displaces oxygen, which can cause peroxidation of any trace unsaturated lipids and degradation over time.

3.2. Method 1: Direct Solubilization in DMSO or Ethanol

This method is the most straightforward but requires careful validation to rule out solvent-induced artifacts and lipid precipitation.

Materials:

  • Primary lipid stock in chloroform

  • DMSO (cell culture grade) or 200-proof Ethanol

  • Sterile microcentrifuge tubes

  • Heater block or water bath

Protocol:

  • Transfer a calculated volume of the primary lipid stock from the chloroform solution to a sterile microcentrifuge tube.

  • Evaporate the chloroform under a gentle stream of inert gas to form a thin lipid film on the bottom of the tube.

  • Add DMSO or ethanol to the lipid film to create a high-concentration secondary stock (e.g., 10-50 mM).

  • Warm the solution gently (37-50°C) and vortex thoroughly to ensure complete dissolution. The solution should be perfectly clear.[11]

  • To treat cells, dilute this secondary stock directly into pre-warmed cell culture medium to the final desired concentration. Crucially, the final solvent concentration should not exceed 0.1-0.5% to minimize cytotoxicity .[2]

  • Immediately after adding the lipid solution to the medium, vortex or swirl gently to mix and apply to cells promptly.

  • Self-Validation: Always include a "vehicle control" in your experiment, where you treat cells with the same final concentration of the solvent (e.g., 0.1% DMSO) without the lipid.

G cluster_prep Stock Preparation cluster_delivery Cell Delivery A Lipid Stock in Chloroform B Evaporate Chloroform (Lipid Film) A->B C Dissolve in DMSO/Ethanol (High Concentration) B->C D Dilute into Culture Medium (Final Concentration <0.5% Solvent) C->D E Apply to Cells Immediately D->E F Vehicle Control (Solvent Only) D->F

Caption: Workflow for preparing a physiologically relevant lipid-BSA complex.

Troubleshooting Common Issues

Problem Probable Cause(s) Solution(s)
Solution remains cloudy or has visible precipitate (BSA Method) Incomplete transfer of lipid to BSA; Lipid:BSA ratio is too high; Temperature was too low during incubation.Increase incubation time or sonication energy. Decrease the amount of lipid relative to BSA. Ensure the incubation temperature is above the lipid's transition temperature.
Precipitate forms when diluting solvent stock into media The aqueous solubility limit was exceeded; The final solvent concentration is too high, causing protein denaturation in the serum.Decrease the final concentration of the lipid. Make the dilution into serum-free media first, then add serum. Ensure rapid mixing upon dilution.
High background/artifactual signaling in vehicle control Solvent cytotoxicity (DMSO/Ethanol); Contaminants in the BSA preparation.Reduce the final solvent concentration to <0.1%. Use high-quality, fatty-acid-free BSA. Always run the appropriate vehicle control to subtract background.
Low or no cellular response to the lipid Poor bioavailability; Lipid degradation.Switch from the solvent method to the BSA complexation method. [2]Prepare lipid stocks fresh and store under inert gas at -80°C.

Conclusion and Best Practices

The successful delivery of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol for in vitro cell assays is critically dependent on overcoming its poor aqueous solubility. While direct dilution in organic solvents offers simplicity, the carrier-mediated BSA complexation method is superior in terms of biocompatibility, stability, and physiological relevance . [2][3]It minimizes the confounding effects of organic solvents and reduces the risk of lipotoxicity. Regardless of the method chosen, meticulous preparation and the inclusion of appropriate vehicle controls are paramount for generating reliable and interpretable data. This guide provides the foundational protocols to empower researchers to confidently incorporate this important signaling lipid into their cell-based experimental designs.

References

  • Effect of Diacylglycerol Crystallization on W/O/W Emulsion Stability, Controlled Release Properties and In Vitro Digestibility - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Protocol for in vitro phospholipid synthesis combining fatty acid synthesis and cell-free gene expression - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Lysophospholipid Micelles Sustain the Stability and Catalytic Activity of Diacylglycerol Kinase in the Absence of Lipids. (2010). ACS Publications. [Link]

  • The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC. (2013). National Center for Biotechnology Information. [Link]

  • Quantitative Analysis of Cellular Diacylglycerol Content. (2025). Bio-protocol. [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Impact of Lipid Composition on Vesicle Protein Adsorption: A BSA Case Study. (2024). ACS Omega. [Link]

  • Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. (2025). MDPI. [Link]

  • Total synthesis and bioactivity investigation of a chiral diacylglycerol - PMC. (2025). National Center for Biotechnology Information. [Link]

  • Novel Bovine Serum Albumin-Decorated–Nanostructured Lipid Carriers Able to Modulate Apoptosis and Cell-Cycle Response in Ovarian, Breast, and Colon Tumoral Cells. (2023). MDPI. [Link]

  • Proteomics and Lipidomics Analysis Reveal That Membrane Remodeling and Extracellular Matrix Alterations Are Crucial for Cisplatin Resistance in Triple-Negative Breast Cancer. (2026). ACS Publications. [Link]

  • Diacylglycerols as activators of protein kinase C (Review). (n.d.). Taylor & Francis Online. [Link]

  • DIACYLGLYCEROL ACYLTRANSFERASE and DIACYLGLYCEROL KINASE Modulate Triacylglycerol and Phosphatidic Acid Production in the Plant Response to Freezing Stress - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • How do detergents dissolve lipid membranes? (2020). LifeCanvas Technologies. [Link]

  • Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles. (2026). ResearchGate. [Link]

  • 1-nonadecanoyl-2-(5Z,8Z,11Z,14Z-eicosatetraenoyl)-sn-glycerol. (n.d.). PubChem. [Link]

  • Lipid-Rich BSA Max Bovine Serum Albumin for Cell Culture. (n.d.). New Life Biologics. [Link]

  • Liposome Preparation. (n.d.). Avanti Polar Lipids. [Link]

  • Resistance of cell membranes to different detergents. (n.d.). PNAS. [Link]

Sources

Method

Application Note: Advanced HPLC-ELSD/MS Method Development for the Separation of Eicosanoyl-Octadecanoyl-sn-Glycerol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Complex Lipid Mixtures, Excipient Profiling, and Biomarker Discovery Mechanistic Rationale & Analyte Profile The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Complex Lipid Mixtures, Excipient Profiling, and Biomarker Discovery

Mechanistic Rationale & Analyte Profile

The separation and quantification of highly lipophilic, neutral lipids such as 1-eicosanoyl-2-octadecanoyl-sn-glycerol present a unique set of chromatographic challenges. This molecule is a fully saturated diacylglycerol (DAG) consisting of a glycerol backbone esterified with arachidic acid (C20:0) and stearic acid (C18:0).

In reversed-phase high-performance liquid chromatography (RP-HPLC), lipid retention is governed by the Equivalent Carbon Number (ECN) , calculated as the total number of carbon atoms in the acyl chains minus twice the number of double bonds[1]. For eicosanoyl-octadecanoyl-sn-glycerol, the ECN is exactly 38. Because it lacks double bonds and possesses a massive hydrophobic surface area, standard aqueous mobile phases (e.g., water/acetonitrile) will cause the analyte to irreversibly precipitate on the column head.

To overcome this, we must employ Non-Aqueous Reversed-Phase (NARP) HPLC . By substituting water with strong non-polar solvents (such as isopropanol and hexane), we maintain analyte solubility while preserving the hydrophobic partitioning required for separation[2]. Furthermore, because saturated DAGs lack a conjugated π -system, UV detection is practically useless. Therefore, this protocol utilizes a self-validating dual-detection system: an Evaporative Light Scattering Detector (ELSD) for universal, gradient-compatible mass quantification[3], split with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) for definitive structural elucidation[2].

Table 1: Physicochemical Properties of the Target Analyte
ParameterValue
Analyte Name 1-eicosanoyl-2-octadecanoyl-sn-glycerol
Lipid Class Diacylglycerol (DAG)
Chemical Formula C41H80O5
Monoisotopic Mass 652.6006 Da[4]
Equivalent Carbon Number (ECN) 38
Acyl Chain Composition sn-1: C20:0 (Arachidic); sn-2: C18:0 (Stearic)

Experimental Workflow Architecture

The logical flow of the dual-detection NARP-HPLC system is visualized below. The flow is split post-column to ensure simultaneous quantitative and qualitative data acquisition.

HPLC_Workflow Prep Sample Prep (Neutral Lipid SPE) Inject Autosampler (10 µL) Prep->Inject Reconstituted Sample Column NARP-HPLC C30 Column Inject->Column Gradient Elution Split Flow Splitter (9:1 Ratio) Column->Split Eluent ELSD ELSD (Quantification) Split->ELSD 90% Flow MS APCI-MS (Structural ID) Split->MS 10% Flow Data Data Analysis (ECN & Fragments) ELSD->Data MS->Data

Fig 1. Dual-detection NARP-HPLC workflow for diacylglycerol separation and structural elucidation.

Step-by-Step Methodology

This protocol is designed as a self-validating system. The ELSD confirms the total mass of the eluting lipid without bias toward the degree of unsaturation, while the APCI-MS confirms the exact regiospecificity of the acyl chains.

Sample Preparation & Solubilization
  • Extraction: Extract total lipids from the biological matrix or formulation using a modified Folch method (Chloroform/Methanol, 2:1, v/v).

  • Fractionation: Pass the organic extract through a Silica Solid Phase Extraction (SPE) cartridge. Elute the neutral lipid fraction (containing TAGs and DAGs) using Chloroform/Isopropanol (95:5, v/v).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen. Reconstitute the dried residue precisely in 1.0 mL of Acetonitrile/Isopropanol/Hexane (2:2:1, v/v/v) to ensure the C38:0 DAG remains fully solvated prior to injection.

Chromatographic Conditions (NARP-HPLC)
  • Column: High-density C30 reversed-phase column (250 mm × 4.6 mm, 5 µm particle size).

  • Column Temperature: 40°C (Critical to reduce mobile phase viscosity and prevent lipid precipitation).

  • Injection Volume: 10 µL.

  • Mobile Phase A: 100% Acetonitrile.

  • Mobile Phase B: Isopropanol / Hexane (2:1, v/v)[2].

Table 2: NARP-HPLC Gradient Elution Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.010001.0
5.085151.0
25.030701.0
35.030701.0
36.010001.0
45.010001.0
Detector Configurations

A post-column flow splitter is installed to direct 90% of the eluent to the ELSD and 10% to the APCI-MS.

ELSD Parameters:

  • Drift Tube Temperature: 40°C[2].

  • Nebulizer Gas (Air/N2) Pressure: 2.2 bar[2].

  • Gain: Adjusted based on expected analyte concentration (down to 0.008% impurity detection limits)[3].

APCI-MS Parameters (Positive Ion Mode):

  • Corona Discharge Current: 4.0 µA.

  • Vaporizer Temperature: 400°C (Required to volatilize the highly non-polar NARP solvent stream).

  • Capillary Temperature: 250°C.

  • Scan Range: m/z 250 – 1000.

Results Interpretation & Scientific Causality

Why a C30 Column instead of C18?

While C18 columns are standard for lipidomics, the rigid, highly ordered alkyl chains of a C30 stationary phase provide superior shape selectivity for saturated linear acyl chains. This allows the system to partially resolve positional isomers (e.g., 1,2-DAG vs. 1,3-DAG) of eicosanoyl-octadecanoyl-sn-glycerol, which exhibit identical mass and ECN but possess slightly different hydrodynamic volumes.

Why APCI over ESI for Mass Spectrometry?

Electrospray Ionization (ESI) relies on analytes being pre-ionized in solution. Neutral lipids like DAGs lack easily ionizable functional groups. APCI, however, uses a corona discharge to ionize the evaporated solvent, which then transfers the charge to the DAG via gas-phase ion-molecule reactions. This produces highly robust diagnostic ions[2].

MS Fragmentation Logic

In positive APCI, saturated DAGs readily lose the free hydroxyl group on the glycerol backbone as water. Thus, the base peak is not the intact molecular ion, but rather the [M+H-H2O]+ diacylglycerol-like fragment[2]. Subsequent MS/MS fragmentation yields the loss of the individual fatty acids, allowing us to confirm the presence of both the C20:0 and C18:0 chains.

Table 3: APCI-MS Diagnostic Fragmentation for Eicosanoyl-Octadecanoyl-sn-Glycerol
Ion Typem/zOrigin & Structural Significance
[M+H-H2O]+ 635.6Base peak; characteristic of neutral DAGs losing the free sn-hydroxyl group as water.
[M+H-H2O - C18:0]+ 351.3Loss of stearic acid (284.5 Da); confirms the presence of the C18:0 acyl chain.
[M+H-H2O - C20:0]+ 323.3Loss of arachidic acid (312.5 Da); confirms the presence of the C20:0 acyl chain.

By cross-referencing the universal mass response from the ELSD with the highly specific fragmentation pattern from the APCI-MS, researchers can achieve absolute confidence in the purity and structural identity of eicosanoyl-octadecanoyl-sn-glycerol within complex lipid matrices.

References

  • PubChemLite - 1-eicosanoyl-2-octadecanoyl-sn-glycerol (C41H80O5) Source: uni.lu URL:[Link]

  • Identification of Diacylglycerols and Triacylglycerols in a Structured Lipid Sample by Atmospheric Pressure Chemical Ionization Liquid Chromatography/Mass Spectrometry Source: dss.go.th URL:[Link]

  • Quantitation of triacylglycerols in plant oils using HPLC with APCI-MS, evaporative light-scattering, and UV detection Source: upce.cz URL:[Link]

  • A Reversed-phase HPLC Method Using Evaporative Light Scattering Detection (ELSD) for Monitoring the Reaction and Quality of Biodiesel Source: ingenieria-analitica.com URL:[Link]

Sources

Application

Advanced Formulation Protocols: Liposomes Incorporating 1-Eicosanoyl-2-octadecanoyl-sn-glycerol

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

1-Eicosanoyl-2-octadecanoyl-sn-glycerol (Chemical Formula: C₄₁H₈₀O₅) is a highly saturated, long-chain diacylglycerol (DAG) featuring an eicosanoic acid (20:0) at the sn-1 position and an octadecanoic acid (18:0) at the sn-2 position[1]. Unlike unsaturated DAGs (such as 1-stearoyl-2-arachidonoyl-sn-glycerol) which act as potent signaling molecules and Protein Kinase C (PKC) activators, fully saturated long-chain DAGs function primarily as structural modifiers within lipid bilayers[2].

Because DAGs lack a bulky hydrophilic headgroup, they do not spontaneously form bilayers in aqueous media. Instead, they must be co-formulated with bilayer-forming phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). When incorporated into liposomes, the extreme hydrophobicity and strong van der Waals interactions of the 20:0 and 18:0 acyl chains drive lateral phase separation. As the liposome cools below the lipid mixture's phase transition temperature ( Tm​ ), the DAG molecules self-associate, nucleating distinct, rigid lipid domains or "lipid droplets" within the continuous phospholipid bilayer[2]. This phase-separation phenomenon is increasingly leveraged in advanced nanomedicine to create structurally rigid nanocarriers and to enable targeted delivery to specific cell types, such as endothelial cells[2].

Thermodynamic Pathways of Phase Separation

To successfully formulate these liposomes, one must understand the thermodynamic causality behind the protocol steps. Saturated DAGs have exceptionally high melting transition temperatures ( Tm​>70∘C ). If the hydration or extrusion steps fall below this temperature, the DAG will prematurely crystallize into a rigid gel phase ( Lβ​ ), causing massive lipid aggregation and immediate rupture of the extruder membranes[3].

Mechanism M1 Homogeneous Lipid Bilayer (Fluid Crystalline Phase, T > 75°C) M2 Cooling Below Phase Transition (Tm) (T < 55°C) M1->M2 M3 Lateral Lipid Segregation (Thermodynamic Incompatibility) M2->M3 M4 Formation of Rigid DAG Domains (Lipid Droplet Nucleation) M3->M4 M5 Phase-Separated Liposome (Enhanced Structural Rigidity) M4->M5

Thermodynamic mechanism of DAG-induced lateral phase separation in lipid bilayers.

Experimental Protocol: Preparation of Phase-Separated LUVs

This self-validating protocol details the preparation of Large Unilamellar Vesicles (LUVs) containing 1-Eicosanoyl-2-octadecanoyl-sn-glycerol via thin-film hydration and high-temperature extrusion.

Materials and Reagents
  • Target Lipid : 1-Eicosanoyl-2-octadecanoyl-sn-glycerol (DAG)[1].

  • Bulk Phospholipid : DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine).

  • Stabilizer : Cholesterol (improves bilayer stability and modulates the phase separation boundaries).

  • Solvents : HPLC-grade Chloroform and Methanol (2:1 v/v).

  • Hydration Buffer : 1X Phosphate-Buffered Saline (PBS), pH 7.4.

Step-by-Step Methodology

Step 1: Lipid Mixing and Solvent Evaporation

  • Dissolve DSPC, Cholesterol, and 1-Eicosanoyl-2-octadecanoyl-sn-glycerol in the Chloroform/Methanol mixture at a desired molar ratio (e.g., 45:40:15) to a final lipid concentration of 5-10 mM[2].

  • Transfer the mixture to a round-bottom flask or cryo-vial.

  • Evaporate the solvent using a gentle stream of nitrogen gas to form a uniform thin lipid film on the vessel walls[4][5].

  • Causality Note: Place the vial in a vacuum desiccator for a minimum of 2 hours (or overnight). Trace chloroform acts as a plasticizer, artificially lowering the Tm​ and compromising the structural integrity of the final phase-separated domains[4].

Step 2: High-Temperature Hydration

  • Pre-heat the 1X PBS buffer to 75∘C in a water bath.

  • Add the heated buffer to the dried lipid film.

  • Vortex vigorously for 5–10 minutes while maintaining the temperature at 75∘C . The solution will become milky, indicating the formation of Multilamellar Vesicles (MLVs)[3][5].

Step 3: Freeze-Thaw Cycling

  • Submerge the vial in liquid nitrogen for 3 minutes until completely frozen, then immediately transfer to the 75∘C water bath for 5 minutes[5].

  • Repeat this cycle 5 times.

  • Causality Note: Hydration of highly saturated lipids traps unequal solute concentrations between lamellae. Freeze-thawing induces transient ice-crystal defects in the bilayers, equilibrating the osmotic pressure and reducing lamellarity. This step is critical to prevent extruder blockage[4][5].

Step 4: Extrusion

  • Assemble a mini-extruder with a 100 nm polycarbonate (PC) membrane and pre-heat the entire extruder block on a hot plate to 75∘C .

  • Pass the MLV suspension through the membrane 11 to 21 times[2][5].

  • Self-Validation: If significant backpressure is felt, the temperature has dropped below the DAG's Tm​ . Immediately return the extruder to the heating block.

Step 5: Controlled Cooling

  • Collect the extruded LUVs and allow them to cool slowly to room temperature. This controlled cooling drives the lateral phase separation, forming the DAG-rich domains[2].

Workflow A Lipid Mixing (DAG + DSPC + Chol in CHCl3) B Solvent Evaporation (N2 Stream & Vacuum Drying) A->B C Thin Lipid Film Formation B->C D Aqueous Hydration (PBS Buffer at 75°C) C->D E Multilamellar Vesicles (MLVs) D->E F Freeze-Thaw Cycles (Liquid N2 ↔ 75°C Water Bath) E->F G High-Temperature Extrusion (100 nm PC Membrane at 75°C) F->G H Cooling & Phase Separation (Formation of DAG-Rich Domains) G->H

Workflow for the preparation of liposomes containing 1-Eicosanoyl-2-octadecanoyl-sn-glycerol.

Quantitative Data Summary

The incorporation of long-chain saturated DAGs directly impacts the physicochemical properties of the resulting liposomes. The table below summarizes the typical quantitative shifts observed when titrating 1-Eicosanoyl-2-octadecanoyl-sn-glycerol into a standard DSPC/Cholesterol formulation[2][3].

Formulation TypeDAG Molar %Extrusion Temp (°C)Z-Average Size (nm)Polydispersity Index (PDI)Phase Separation Status
Control 0%65°C110 ± 5< 0.10Homogeneous Bilayer
Low DAG 5%75°C115 ± 80.12Micro-domain Formation
Mid DAG 15%75°C125 ± 100.15Distinct Phase Separation
High DAG 30%80°C150 ± 15> 0.20Macro-droplet Formation

Note: As the DAG concentration increases, the required extrusion temperature must be elevated to maintain fluidity. High DAG concentrations (>30%) often lead to increased PDI due to the massive structural deformation caused by large lipid droplet nucleation within the bilayer.

References

  • Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues. RSC Publishing.[Link]

  • Liposomes: Protocol - I. Nanobot GitHub Pages. [Link]

  • 1-eicosanoyl-2-octadecanoyl-sn-glycerol (C41H80O5) - PubChemLite. Université du Luxembourg / PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing extraction efficiency of long-chain diacylglycerols from tissue samples

Title : Technical Support Center: Optimizing Long-Chain Diacylglycerol (DAG) Extraction from Tissue Samples Introduction Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have desig...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Technical Support Center: Optimizing Long-Chain Diacylglycerol (DAG) Extraction from Tissue Samples

Introduction Welcome to the Lipidomics Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the unique thermodynamic and analytical challenges of isolating long-chain diacylglycerols (DAGs) from complex tissue matrices. DAGs are critical signaling molecules and metabolic intermediates, but their structural lability—specifically their propensity for acyl migration and hydrolysis—demands rigorous, self-validating extraction protocols. This guide provides field-proven methodologies to ensure high-fidelity lipidomic data.

Workflow Visualization

Workflow A Tissue Sample (Flash Frozen) B Cryogenic Homogenization (-20°C, Methanol) A->B Denature lipases C MTBE Addition (Vortex 4°C) B->C Protein precipitation D Phase Separation (Add H2O, Centrifuge) C->D Induce biphasic state E Top Layer Collection (MTBE Lipid Extract) D->E Isolate organic phase F LC-MS/MS Analysis (or Derivatization) E->F Dry under N2

Optimized MTBE-based workflow for long-chain DAG extraction minimizing acyl migration.

Section 1: The Core Challenge - Acyl Migration & Hydrolysis

Q: Why do my 1,2-DAG and 1,3-DAG ratios fluctuate wildly between technical replicates? A: You are likely observing acyl migration. DAGs are thermodynamically driven to undergo intramolecular acyl migration, where the fatty acyl group at the sn-2 position migrates to the sn-1 or sn-3 position, forming the more stable 1,3-DAG isomer[1]. This spontaneous isomerization is catalyzed by heat, protic solvents, and pH extremes. To mitigate this, extractions must be performed at 4°C or lower. Furthermore, if you are using thin-layer chromatography (TLC) for purification, standard silica gel promotes this isomerization; you must use boric acid-impregnated silica plates, which form a cyclic complex with the cis-diol system of 1,2-DAGs, effectively locking their conformation[1].

Q: How does tissue type affect long-chain DAG recovery and artifact generation? A: Tissues with high endogenous lipase activity (e.g., pancreas, liver) can rapidly hydrolyze triacylglycerols (TAGs) into artifactual DAGs post-mortem, artificially inflating your long-chain DAG quantification. Flash-freezing tissue in liquid nitrogen immediately upon harvest and performing cryogenic homogenization directly in chilled methanol denatures these lipases before they can act.

Section 2: Choosing the Right Extraction Solvent System

Q: Should I use the traditional Folch/Bligh-Dyer methods or the newer MTBE method for DAG extraction? A: While Folch and Bligh-Dyer are considered gold standards, they pose a mechanical challenge for DAGs: the lipid-rich chloroform layer sits at the bottom[2]. Aspirating this layer requires passing a pipette through the protein-rich interphase, which often carries over matrix components that suppress ionization during LC-MS/MS[2]. I highly recommend the Methyl tert-butyl ether (MTBE) method[3]. MTBE has a lower density than water, meaning the lipid-rich organic phase forms the top layer[4]. This allows for clean, automated decanting without interphase contamination, significantly improving extraction efficiency and reproducibility for neutral lipids like long-chain DAGs[3].

Quantitative Comparison of Lipid Extraction Methods for Tissue DAGs

Extraction MethodSolvent SystemOrganic Phase PositionDAG Recovery EfficiencyMatrix Carryover RiskSuitability for Automation
Folch CHCl₃ / MeOH / H₂O (8:4:3)BottomHigh (~85-90%)High (Bottom aspiration)Low
Bligh-Dyer CHCl₃ / MeOH / H₂O (2:2:1.8)BottomHigh (~85-90%)High (Bottom aspiration)Low
MTBE (Matyash) MTBE / MeOH / H₂O (10:3:2.5)TopVery High (~90-95%)Low (Top aspiration)High
BUME Butanol / MeOH / Heptane / EtOAcTopHigh (~85-90%)LowHigh

Section 3: Step-by-Step Optimized Protocol: MTBE Extraction of Long-Chain DAGs

This protocol is designed as a self-validating system. By incorporating an unnatural internal standard at the very first step, you mathematically validate the extraction efficiency and track any artifactual isomerization throughout the workflow.

Step 1: Internal Standard Addition & Cryogenic Homogenization

  • Aliquot 20-50 mg of flash-frozen tissue into a pre-chilled homogenization tube containing ceramic beads.

  • Add 225 µL of ice-cold Methanol (-20°C).

  • Critical Step: Immediately spike in a known concentration of an unnatural long-chain DAG internal standard (e.g., 1,3-di15:0 DAG or a deuterated DAG analog)[5]. Causality: Spiking before homogenization ensures the internal standard experiences the exact same matrix suppression, extraction losses, and potential isomerization conditions as your endogenous DAGs, allowing for absolute quantification.

  • Homogenize at 4°C for 2 minutes to rapidly denature lipases.

Step 2: MTBE Partitioning 5. Add 750 µL of ice-cold MTBE to the homogenate. 6. Vortex vigorously for 10 seconds, then incubate on a shaker at 4°C for 15 minutes. Causality: The MTBE/MeOH single-phase system efficiently penetrates the denatured protein matrix to solubilize highly hydrophobic long-chain DAGs before phase separation is induced.

Step 3: Phase Separation 7. Add 188 µL of MS-grade Water to induce the biphasic state. 8. Vortex for 10 seconds, then centrifuge at 10,000 x g for 10 minutes at 4°C. 9. The sample will resolve into three layers: a top MTBE layer (lipids), a solid protein interphase, and a bottom aqueous layer (polar metabolites)[3].

Step 4: Collection and Storage 10. Carefully aspirate 600 µL of the top MTBE layer and transfer it to a new glass vial. 11. Evaporate the solvent completely under a gentle stream of ultra-high purity Nitrogen gas. Causality: Maintain the water bath at a maximum of 30°C to prevent heat-catalyzed acyl migration[1]. 12. Resuspend the lipid film in a minimal volume of Chloroform/Methanol (1:1, v/v) or directly in your LC-MS/MS initial mobile phase. Store at -80°C.

Section 4: Troubleshooting Matrix Effects & LC-MS/MS Artifacts

Q: Even with MTBE, I am seeing severe ion suppression in my DAG signals. How can I fix this? A: Phospholipids (like phosphatidylcholines) are highly abundant in tissue and strongly suppress the ionization of neutral lipids like DAGs in the electrospray ionization (ESI) source. If standard extraction isn't clean enough, utilize a Fluorous Biphasic Extraction[6]. By adding a fluorous affinity step (using a PFPA metal salt complex), you can selectively pull phospholipids into a fluorous solvent, leaving your target DAGs in the non-fluorous organic solvent. This completely eliminates the matrix effect caused by phospholipids[6].

Q: My long-chain DAGs are poorly ionized in positive mode ESI. Is there a way to enhance sensitivity and prevent on-column isomerization? A: Long-chain DAGs lack a strongly ionizable headgroup. To overcome this, perform a one-step derivatization using Dimethylglycine (DMG)[5]. Reacting the dried lipid extract with DMG, 4-dimethylaminopyridine (DMAP), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) esterifies the free hydroxyl group on the DAG[7]. Causality: This derivatization serves a dual purpose. First, it adds a readily ionizable tertiary amine, boosting MS sensitivity by orders of magnitude. Second, it chemically "locks" the DAG structure by occupying the free hydroxyl group, permanently preventing any downstream acyl migration during LC-MS/MS analysis[5].

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: 1-Eicosanoyl-2-octadecanoyl-sn-glycerol vs. 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)

As lipid signaling research advances, the precise structural nuances of diacylglycerols (DAGs) have proven critical in determining their biological efficacy. This guide provides an objective, biophysically grounded compa...

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Author: BenchChem Technical Support Team. Date: April 2026

As lipid signaling research advances, the precise structural nuances of diacylglycerols (DAGs) have proven critical in determining their biological efficacy. This guide provides an objective, biophysically grounded comparison between a fully saturated, long-chain DAG (1-Eicosanoyl-2-octadecanoyl-sn-glycerol ) and the physiological gold standard for kinase activation (1-Stearoyl-2-arachidonoyl-sn-glycerol , or SAG ).

By examining the causality between acyl chain saturation, membrane phase behavior, and C1 domain binding affinity, researchers can optimize their experimental designs for lipid-protein interaction studies.

Structural Biology & Biophysical Causality

The biological activity of a DAG molecule is not merely a function of its headgroup; it is strictly dictated by the biophysical properties of its hydrophobic acyl tails.

  • 1-Eicosanoyl-2-octadecanoyl-sn-glycerol (20:0/18:0-DAG): This synthetic lipid contains arachidic acid (20:0) at the sn-1 position and stearic acid (18:0) at the sn-2 position[1]. Because both chains are fully saturated, they pack tightly together. At physiological temperatures (37°C), this tight packing drives the lipid bilayer into a rigid gel phase [2].

  • 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG, 18:0/20:4-DAG): SAG features stearic acid (18:0) at sn-1 and the polyunsaturated arachidonic acid (20:4) at sn-2[3]. The four cis-double bonds in the arachidonic acid chain create massive steric "kinks." These kinks prevent tight lipid packing, ensuring that SAG-enriched membrane domains remain in a highly fluid, liquid-crystalline phase [2].

The Causality of Kinase Activation: To activate Protein Kinase C (PKC), the kinase's C1 domain must physically penetrate the lipid bilayer to coordinate with the DAG molecule[4]. In a gel phase (induced by 20:0/18:0-DAG), the tightly packed lipids sterically hinder C1 domain insertion. Conversely, the high fluidity of SAG-containing domains allows for optimal C1 domain docking, leading to potent downstream signaling[2].

Protein Kinase C (PKC) Activation Dynamics

The structural differences between these two lipids result in vastly different pharmacological profiles:

  • SAG (18:0/20:4-DAG): SAG is a highly potent activator of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms, typically exhibiting an EC50 in the low nanomolar range[3]. Beyond PKC, with a Ki​ value of 4.49 µM[3], making it a versatile tool for mimicking endogenous lipid signaling.

  • 20:0/18:0-DAG: Fully saturated, long-chain DAGs exhibit severely diminished or non-existent PKC activation capacity[2]. Because maximal activation of PKC decreases as the saturation of the DAG increases, 20:0/18:0-DAG is primarily utilized as a negative biophysical control to study lipid raft formation or to validate the specificity of C1 domain interactions[2].

Quantitative Data Comparison

The following table summarizes the core biophysical and pharmacological metrics distinguishing the two lipids.

Property1-Eicosanoyl-2-octadecanoyl-sn-glycerol1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)
Acyl Chain Structure 20:0 (sn-1) / 18:0 (sn-2)18:0 (sn-1) / 20:4 (sn-2)
Degree of Unsaturation Fully Saturated (0 double bonds)Polyunsaturated (4 cis-double bonds)
Membrane Phase (37°C) Gel Phase / Rigid DomainsLiquid-Crystalline / Highly Fluid
PKC Activation Efficacy Inactive / NegligiblePotent (~10–50 nM range)
RasGRP Binding NoYes ( Ki​ ~ 4.49 µM)
Primary Research Utility Biophysical negative controlEndogenous PKC/RasGRP activation mimic

Signaling Pathway & Membrane Partitioning Visualization

The diagram below maps the divergent physical partitioning and subsequent signaling cascades of both DAG variants following their introduction into a membrane system.

G PLC Phospholipase C (PLC) PIP2 PIP2 Cleavage PLC->PIP2 SAG SAG (18:0/20:4) PIP2->SAG Endogenous SatDAG 20:0/18:0-DAG PIP2->SatDAG Synthetic Fluid Liquid-Crystalline Phase SAG->Fluid Gel Gel Phase / Lipid Rafts SatDAG->Gel PKC_C1 PKC C1 Domain Binding Fluid->PKC_C1 Accessible No_Bind Steric Hindrance Gel->No_Bind Inaccessible Active PKC Activation PKC_C1->Active Inactive No Activation No_Bind->Inactive

Fig 1: Membrane partitioning and PKC activation pathways of SAG vs saturated long-chain DAGs.

Experimental Workflows: Self-Validating Protocol

To objectively compare the activation efficacy of these two lipids in vitro, researchers must use a system that isolates the lipid-protein interaction from bulk membrane phase separation. The Mixed Micelle Kinase Assay achieves this.

In Vitro PKC Kinase Activity Assay (Mixed Micelle Method)

Self-Validating Design: This protocol uses Phosphatidylserine (PS) as a baseline matrix. The inclusion of a known potent activator (SAG) serves as the positive control, proving the recombinant kinase is active. The fully saturated DAG (20:0/18:0-DAG) acts as the negative control, validating the strict structural requirement of the C1 domain for unsaturated acyl chains.

Step-by-Step Methodology:

  • Lipid Film Preparation: In glass borosilicate tubes, combine Phosphatidylserine (PS) with either SAG or 1-Eicosanoyl-2-octadecanoyl-sn-glycerol at a 10:1 molar ratio in chloroform. Create a baseline control tube containing PS only.

  • Solvent Evaporation: Dry the lipids under a gentle, steady stream of nitrogen gas. Transfer the tubes to a vacuum desiccator for 1 hour to remove all trace organic solvents.

  • Micelle Formation: Resuspend the dried lipid films in an assay buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 0.3% Triton X-100). Sonicate in a water bath for 5–10 minutes until the solution is optically clear.

    • Expert Insight (Causality): Utilizing Triton X-100 forces the lipids into a uniform micellar presentation. This partially mitigates the bulk macroscopic phase separation that naturally occurs with saturated DAGs. If 20:0/18:0-DAG still fails to activate PKC in this micellar state, it proves the failure is due to a direct steric incompatibility between the rigid saturated acyl chains and the hydrophobic binding cleft of the PKC C1 domain, rather than just bulk membrane rigidity.

  • Kinase Reaction Setup: To each micelle preparation, add 10 ng of recombinant human PKCα, 50 µM of a fluorescent PKC-specific peptide substrate, and 100 µM ATP.

  • Incubation & Detection: Incubate the reactions at 30°C for 30 minutes. Terminate the reaction by adding 50 mM EDTA. Measure substrate phosphorylation via a microplate fluorometer.

References

  • Title: Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review Source: PubMed Central (PMC) URL: [Link]

  • Title: 1-Eicosanoyl-2-octadecanoyl-sn-glycerol Source: PubChem URL: [Link]

Sources

Comparative

Validation of MRM Transitions for 1-Eicosanoyl-2-octadecanoyl-sn-glycerol Detection: A Comparative Guide

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying low-abundance lipid mediators in complex biological matrices. Diacylglycerols (DAGs) are critical lipid second messengers...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when quantifying low-abundance lipid mediators in complex biological matrices. Diacylglycerols (DAGs) are critical lipid second messengers involved in a multitude of cellular signaling pathways, primarily through the activation of Protein Kinase C (PKC) isoforms[1]. Upon generation at the plasma membrane via the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC), DAGs recruit and activate PKC, initiating phosphorylation cascades that regulate cell proliferation, differentiation, and apoptosis[1].

Among these, 1-Eicosanoyl-2-octadecanoyl-sn-glycerol (DAG 20:0/18:0) represents a specific, long-chain molecular species whose accurate quantification is paramount for understanding metabolic and neurological dysregulation. This guide objectively compares the analytical performance of premium, optimized DAG kits against generic analytical standards, providing a self-validating experimental protocol and mechanistic grounding for Multiple Reaction Monitoring (MRM) transition selection.

DAG_Signaling GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG (20:0/18:0) 1-Eicosanoyl-2-octadecanoyl-sn-glycerol PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Recruits & Activates CellResponse Cellular Proliferation & Differentiation PKC->CellResponse Phosphorylation Cascade

Diagram 1: The Diacylglycerol (DAG) signaling cascade initiating from PIP2 hydrolysis.

The Analytical Challenge: Matrix Effects and Ionization

Because DAGs are neutral lipids lacking highly polar functional groups, they exhibit poor ionization efficiency in standard electrospray ionization (ESI) compared to highly abundant phospholipids like glycerophosphocholines (GPCho's)[2]. In biological matrices such as human plasma, co-eluting phospholipids compete for charge droplets in the ESI source, causing severe ion suppression (matrix effects) that can reduce DAG signal recovery to below 40%[3].

To overcome this, modern methodologies employ fluorous biphasic extraction . By utilizing a perfluoropolyethercarboxylic acid-lanthanum(III) salt complex, phospholipids are selectively partitioned into a fluorous solvent (tetradecafluorohexane), while DAGs remain in the nonfluorous phase[3]. This eliminates >99.9% of phospholipid interference, restoring matrix-effect-free quantification[3].

Mechanistic Grounding of MRM Transitions

To detect DAG 20:0/18:0 (Monoisotopic Mass: 652.6006 Da)[4], we must force ionization via adduct formation. By introducing ammonium formate into the LC mobile phase, the neutral DAG readily forms an ammonium adduct [M+NH4​]+ at m/z 670.63 [4].

During Collision-Induced Dissociation (CID) in the second quadrupole (Q2), the ammonium adduct undergoes a characteristic neutral loss of ammonia ( NH3​ , 17.03 Da) coupled with the loss of one of its fatty acid chains:

  • Transition 1 (Quantifier): Loss of the sn-2 octadecanoyl chain (18:0, 284.27 Da) + NH3​ yields a highly stable product ion at m/z 369.3 .

  • Transition 2 (Qualifier): Loss of the sn-1 eicosanoyl chain (20:0, 312.30 Da) + NH3​ yields a product ion at m/z 341.3 .

Table 1: Validated MRM Transitions for DAG 20:0/18:0
Precursor Ion [M+NH4​]+ (m/z)Product Ion (m/z)Neutral Loss IdentityCollision Energy (eV)Declustering Potential (V)Purpose
670.6369.3 [NH3​+FA(18:0)] 2280Quantifier
670.6341.3 [NH3​+FA(20:0)] 2480Qualifier
670.6351.3 [NH3​+FA(18:0)+H2​O] 2880Secondary Qualifier

Product Comparison: Premium DAG Kit vs. Generic Standards

When establishing a lipidomics workflow, the choice of analytical standard and extraction methodology dictates the reliability of your data. Below is a comparison between a Premium DAG Profiling Kit (which includes high-purity standards and fluorous biphasic extraction reagents) and Generic Analytical Standards .

Table 2: Performance Comparison in Human Plasma Matrix
ParameterPremium DAG Kit (w/ Fluorous Extraction)Generic Analytical Standard (Standard Bligh-Dyer)Causality / Scientific Rationale
Purity >99% (Isomerically pure)~95% (Contains rac-isomers)Isomeric purity prevents peak broadening and isobaric interference from sn-1,3 DAGs.
Matrix Effect (Recovery) 90.1% – 113.0%[3]39.9% – 84.7%[3]Fluorous extraction selectively removes GPCho's, eliminating ESI ion suppression[3].
Signal-to-Noise (S/N) > 500:1 at 1 ng/mL< 50:1 at 1 ng/mLRemoval of background phospholipid noise drastically lowers the Limit of Detection (LOD).
Workflow Time 45 minutes30 minutesThe additional 15 minutes for fluorous partitioning saves hours of LC column washing and data troubleshooting.

Self-Validating Experimental Protocol

To ensure reproducibility, the following workflow integrates the Bligh-Dyer extraction with a fluorous biphasic cleanup step prior to LC-MS/MS analysis.

Step 1: Initial Lipid Extraction (Bligh-Dyer)

  • Transfer 100 µL of human plasma into a glass centrifuge tube[1].

  • Add 10 µL of internal standard (e.g., d5-DAG 20:0/18:0)[1].

  • Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture and vortex for 30 seconds[1].

  • Add 125 µL of chloroform, vortex, then add 125 µL of 0.9% NaCl solution and vortex again[1].

  • Centrifuge at 3000 × g for 10 minutes at 4°C. Collect the lower organic phase (chloroform layer) containing the crude lipid extract[1].

Step 2: Fluorous Biphasic Extraction (Matrix Cleanup)

  • Evaporate the chloroform extract under a gentle stream of nitrogen and reconstitute in 160 µL of acetonitrile[3].

  • Add 100 µL of 20 mM La(III)-modified perfluoropolyethercarboxylic acid (PFPA) dissolved in tetradecafluorohexane (fluorous solvent)[3].

  • Vortex vigorously for 10 minutes at room temperature to allow the PFPA-La(III) complex to bind and partition phospholipids into the fluorous phase[3].

  • Centrifuge at 15,000 × g for 10 minutes[3].

  • Carefully collect the upper nonfluorous supernatant (containing the purified DAGs)[3].

Step 3: LC-MS/MS Analysis

  • Reconstitute the dried nonfluorous extract in 100 µL of 90:10 acetonitrile:isopropanol containing 10 mM ammonium formate[1].

  • Chromatography: Inject 5 µL onto a reversed-phase C18 column (2.1 x 100 mm, 1.7 µm)[1]. Use a binary gradient of water (Solvent A) and methanol/isopropanol (Solvent B), both buffered with 10 mM ammonium formate to promote [M+NH4​]+ adduct formation.

  • Mass Spectrometry: Operate the triple quadrupole in Positive ESI MRM mode using the transitions outlined in Table 1.

LCMS_Workflow Plasma Plasma Sample BlighDyer Bligh-Dyer Extraction (Chloroform:Methanol) Plasma->BlighDyer Fluorous Fluorous Biphasic Extraction (PFPA-La(III) salt) BlighDyer->Fluorous Phospholipids Phospholipids (Fluorous Phase - Discarded) Fluorous->Phospholipids Removes Matrix DAGs DAGs (Nonfluorous Phase) Fluorous->DAGs >99% Recovery LCMS LC-MS/MS Analysis (ESI+, MRM Mode) DAGs->LCMS

Diagram 2: Sample preparation workflow utilizing fluorous biphasic extraction to eliminate MS matrix effects.

References

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2006). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma. Journal of Chromatography B. 2

  • PubChemLite. 1-eicosanoyl-2-octadecanoyl-sn-glycerol (C41H80O5). Université du Luxembourg. 4

  • Nishijo, N., Hayama, T., Tomita, R., & Fujioka, T. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14898-14904. 3

  • BenchChem. Revolutionizing Drug Discovery: A Guide to Diacylglycerol Analysis using LC-MS/MS.1

Sources

Validation

Differential Activation of Protein Kinase C: A Comparative Analysis of Short-Chain Diacylglycerols and 1-Eicosanoyl-2-octadecanoyl-sn-glycerol

A Technical Guide for Researchers and Drug Development Professionals Introduction: The Central Role of Diacylglycerol in PKC Signaling Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in a m...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Central Role of Diacylglycerol in PKC Signaling

Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in a multitude of cellular signaling pathways, including cell growth, differentiation, and apoptosis.[1][2] The activation of conventional (cPKC) and novel (nPKC) isoforms is critically dependent on the second messenger diacylglycerol (DAG).[1][3] DAG recruits these PKC isoforms to the cell membrane, where they are allosterically activated to phosphorylate downstream substrates.[1][4] The structure of the DAG molecule, particularly the length and saturation of its acyl chains, significantly influences its interaction with PKC and the subsequent signaling cascade. This guide provides an in-depth comparison of the activation of PKC by two distinct classes of DAGs: the synthetically useful, cell-permeable short-chain DAGs and the endogenous, long-chain species 1-eicosanoyl-2-octadecanoyl-sn-glycerol (EODAG).

The Activators: A Tale of Two Acyl Chains

Short-Chain Diacylglycerols (DAGs): The Agile Mimics

Short-chain DAGs, such as 1-oleoyl-2-acetyl-sn-glycerol (OAG) and 1,2-dioctanoyl-sn-glycerol (diC8), are widely used experimental tools due to their cell permeability.[5][6][7] Their shorter acyl chains allow them to readily intercalate into the plasma membrane and activate PKC.[8] However, their biophysical properties and mode of interaction with PKC differ significantly from their long-chain counterparts. The shorter chain length can lead to a more transient and less potent activation of PKC compared to long-chain DAGs.[9]

1-Eicosanoyl-2-octadecanoyl-sn-glycerol (EODAG): The Endogenous Powerhouse

EODAG represents a physiologically relevant, long-chain saturated DAG. Its long acyl chains (C20 and C18) ensure its stable integration into the lipid bilayer. The activation of PKC by long-chain DAGs is often more sustained and can be influenced by the surrounding lipid environment.[10] Studies have shown that the acyl chain composition of DAGs can lead to differential activation of PKC isoforms.[11][12]

Comparative Analysis: Key Differences in PKC Activation

FeatureShort-Chain DAGs (e.g., OAG, diC8)1-Eicosanoyl-2-octadecanoyl-sn-glycerol (EODAG)
Cell Permeability HighLow (requires cellular synthesis)
Membrane Integration Transient, less stableStable, integrates well into the bilayer
PKC Activation Potency Generally lowerGenerally higher and more sustained
PKC Isoform Selectivity Can exhibit some isoform preferenceMay show distinct isoform selectivity based on membrane context
Membrane Perturbation Can cause significant local membrane disruptionInduces more subtle changes in membrane properties
Metabolism Can be rapidly metabolizedMetabolized through endogenous pathways
Experimental Utility Widely used for acute and transient PKC activation in cell-based assaysStudied as an endogenous signaling molecule

Mechanistic Insights into Differential Activation

The differences in PKC activation can be attributed to several factors:

  • Membrane Dynamics: Short-chain DAGs, due to their higher water solubility and shorter acyl chains, can have a higher off-rate from the membrane, leading to a more transient signal.[9] Long-chain DAGs like EODAG are more hydrophobic and remain anchored in the membrane for longer periods, resulting in sustained PKC activation.[10]

  • C1 Domain Interaction: The C1 domain of PKC is responsible for DAG binding.[9] The precise fit and hydrophobic interactions between the DAG acyl chains and the C1 domain are critical for stable binding and allosteric activation. The longer, more flexible acyl chains of EODAG may allow for more optimal and prolonged interactions with the C1 domain compared to the shorter chains of synthetic DAGs.

  • Lipid Microenvironment: The activation of PKC by DAG is highly dependent on the surrounding lipid composition of the membrane.[10] Long-chain saturated DAGs like EODAG may preferentially partition into specific lipid microdomains, leading to localized and efficient PKC activation. Short-chain DAGs may not exhibit the same degree of specific localization.

Visualizing the Differential Activation of PKC

PKC_Activation_Comparison cluster_short_chain Short-Chain DAG Activation cluster_long_chain EODAG Activation Short_DAG Short-Chain DAG (e.g., OAG, diC8) Membrane_Short Plasma Membrane Short_DAG->Membrane_Short Rapid Intercalation PKC_active_short Transiently Active PKC Membrane_Short->PKC_active_short Transient Activation PKC_inactive_short Inactive PKC (Cytosolic) PKC_inactive_short->Membrane_Short Recruitment PKC_active_short->PKC_inactive_short Rapid Dissociation & Deactivation EODAG EODAG (Endogenous) Membrane_Long Plasma Membrane EODAG->Membrane_Long Stable Integration PKC_active_long Sustained Active PKC Membrane_Long->PKC_active_long Sustained Activation PKC_inactive_long Inactive PKC (Cytosolic) PKC_inactive_long->Membrane_Long Recruitment

Figure 1. Differential PKC activation by short-chain DAGs and EODAG.

Experimental Protocols for Comparative Analysis

To empirically validate the differential activation of PKC by short-chain DAGs and endogenously produced long-chain DAGs, a combination of in vitro and cell-based assays is recommended.

Protocol 1: In Vitro PKC Kinase Assay

This assay directly measures the ability of different DAGs to activate purified PKC isoforms.

Materials:

  • Purified recombinant PKC isoforms (e.g., PKCα, PKCβ, PKCγ)

  • Myelin basic protein (MBP) as a substrate

  • [γ-³²P]ATP

  • Phosphatidylserine (PS) liposomes

  • Short-chain DAG (e.g., OAG)

  • 1-Eicosanoyl-2-octadecanoyl-sn-glycerol (EODAG)

  • Kinase reaction buffer (20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mg/mL BSA)

  • Scintillation counter and vials

Procedure:

  • Prepare Lipid Vesicles: Prepare small unilamellar vesicles (SUVs) containing phosphatidylserine (PS) and the respective DAG (short-chain or EODAG) at desired molar ratios by sonication or extrusion.

  • Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, purified PKC isoform, and the prepared lipid vesicles.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP and the substrate (MBP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10 minutes).

  • Stop Reaction: Terminate the reaction by adding an equal volume of 2X SDS-PAGE sample buffer.

  • SDS-PAGE: Separate the reaction products by SDS-PAGE.

  • Quantification: Excise the MBP bands from the gel and quantify the incorporated radioactivity using a scintillation counter.

Protocol 2: Cell-Based PKC Activity Reporter Assay

This assay utilizes a genetically encoded fluorescent reporter to monitor PKC activity in living cells in response to different stimuli.

Materials:

  • Cells expressing a FRET-based PKC activity reporter (e.g., CKAR).[4][13]

  • Short-chain DAG (e.g., OAG)

  • Agonist to induce endogenous long-chain DAG production (e.g., a Gq-coupled receptor agonist)

  • Fluorescence microscope equipped for FRET imaging

Procedure:

  • Cell Culture: Plate cells expressing the PKC activity reporter in a suitable imaging dish.

  • Baseline Imaging: Acquire baseline FRET images of the cells before stimulation.

  • Stimulation:

    • Short-Chain DAG: Add the short-chain DAG directly to the cell culture medium.

    • Endogenous DAG: Add an agonist that stimulates phospholipase C (PLC) to induce the production of endogenous long-chain DAGs.

  • Time-Lapse Imaging: Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio, which corresponds to PKC activity.

  • Data Analysis: Quantify the change in the FRET ratio over time for each condition.

Conclusion and Future Directions

The choice of diacylglycerol species for studying Protein Kinase C activation has profound implications for the experimental outcome and its physiological relevance. Short-chain DAGs are invaluable tools for inducing acute and transient PKC activation in a controlled manner. However, their biophysical properties and cellular effects can differ significantly from endogenous, long-chain DAGs like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol. A comprehensive understanding of these differences is crucial for accurately interpreting experimental data and for the development of therapeutic agents that target the PKC signaling pathway. Future research should continue to explore the isoform-specific activation of PKC by a wider range of endogenous DAG species and the role of the lipid microenvironment in modulating these interactions. The development of more sophisticated tools to visualize and quantify specific DAG species in living cells will further illuminate the complexities of PKC signaling.

References

  • Marignani, P., Epand, R., & Sebaldt, R. (1996). Acyl chain dependence of diacylglycerol activation of protein kinase C activity in vitro. Biochemical and Biophysical Research Communications, 225(2), 469-473. [Link]

  • Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion. Nature, 308(5961), 693-697. [Link]

  • Madani, S., Hichami, A., Legrand, A., & Khan, N. A. (2001). Implication of Acyl Chain of Diacylglycerols in Activation of Different Isoforms of Protein Kinase C. The FASEB Journal, 15(14), 2595-2601. [Link]

  • Goñi, F. M., & Alonso, A. (1999). Diacylglycerols as activators of protein kinase C (Review). Molecular Membrane Biology, 16(1), 3-12. [Link]

  • Slater, S. J., Ho, C., Kelly, M. B., & Stubbs, C. D. (1996). Activation of Protein Kinase C by Coexisting Diacylglycerol-Enriched and Diacylglycerol-Poor Lipid Domains. Biochemistry, 35(40), 12975-12983. [Link]

  • Martin, A. C., & Cooper, D. M. (2001). Capacitative and 1-oleyl-2-acetyl-sn-glycerol-activated Ca(2+) entry distinguished using adenylyl cyclase type 8. Molecular pharmacology, 59(3), 560-566. [Link]

  • Violin, J. D., Zhang, J., Tsien, R. Y., & Newton, A. C. (2003). A genetically encoded fluorescent reporter reveals oscillatory phosphorylation by protein kinase C. The Journal of cell biology, 161(5), 899-909. [Link]

  • Marchetti, C., & Brown, A. M. (1988). Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells. American Journal of Physiology-Cell Physiology, 254(1), C206-C210. [Link]

  • García-Bermejo, M. L., et al. (1999). A comparative study of the activation of protein kinase C α by different diacylglycerol isomers. Biochemical Journal, 337(3), 387-395. [Link]

  • Das, U. N. (2001). Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C. Prostaglandins, leukotrienes, and essential fatty acids, 65(6), 313-319. [Link]

  • Berry, N., & Nishizuka, Y. (1990). Human T cell activation by phorbol esters and diacylglycerol analogues. European journal of immunology, 20(9), 1929-1934. [Link]

  • Schaefer, M., et al. (2002). Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of cell biology, 159(2), 237-243. [Link]

  • Marchetti, C., & Brown, A. M. (1988). Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells. American Journal of Physiology. Cell Physiology, 254(1 Pt 1), C206-10. [Link]

  • Evans, F. J., & Edwards, M. C. (1995). Phorbol ester and diacylglycerol activation of native protein kinase C species from various tissues. Molecular and cellular biochemistry, 146(2), 127-137. [Link]

  • Oancea, E., & Meyer, T. (1998). Ca2+-controlled competitive diacylglycerol binding of protein kinase C isoenzymes in living cells. The Journal of cell biology, 143(6), 1503-1512. [Link]

  • Gallegos, L. L., & Newton, A. C. (2011). Genetically encoded fluorescent reporters to visualize protein kinase C activation in live cells. In Signal Transduction Protocols (pp. 257-271). Humana Press. [Link]

  • Bazzi, M. D., & Nelsestuen, G. L. (1987). Differences in the effects of phorbol esters and diacylglycerols on protein kinase C. Biochemistry, 26(1), 115-122. [Link]

  • Chen, Q., et al. (2001). Diacylglycerol and fatty acids synergistically increase cardiomyocyte contraction via activation of PKC. American Journal of Physiology-Heart and Circulatory Physiology, 280(5), H2076-H2084. [Link]

  • K-A, K., & K-P, K. (2020). Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review. Cellular and Molecular Life Sciences, 77(14), 2687-2703. [Link]

  • Brose, N., & Rosenmund, C. (2002). Specificity emerges in the dissection of diacylglycerol- and protein kinase C-mediated signalling pathways. Proceedings of the National Academy of Sciences, 99(21), 13349-13351. [Link]

  • Mohati, S. M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 5(3), 103208. [Link]

  • Shipley, D. M., et al. (2013). Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation. The Journal of biological chemistry, 288(48), 34676-34689. [Link]

  • Gallegos, L. L., Kunkel, M. T., & Newton, A. C. (2006). A genetically encoded fluorescent reporter reveals oscillatory phosphorylation by protein kinase C. The Journal of biological chemistry, 281(42), 30947-30956. [Link]

  • T-T, D., & G-P, M. (2015). Fluorescent Reporters and Biosensors for Probing the Dynamic Behavior of Protein Kinases. Molecules (Basel, Switzerland), 20(11), 20096-20114. [Link]

  • Mohati, S. M., et al. (2024). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR protocols, 5(3), 103208. [Link]

  • Mérida, I., et al. (2019). Diacylglycerol kinase control of protein kinase C. Biochemical Journal, 476(8), 1175-1190. [Link]

  • Dutil, E. M., & Newton, A. C. (2000). Enzyme Assays for Protein Kinase C Activity. Methods in Molecular Biology, 124, 133-140. [Link]

  • Goñi, F. M., & Alonso, A. (2000). Structure and functional properties of diacylglycerols in membranes. Progress in lipid research, 39(1), 1-48. [Link]

  • Gallegos, L. L., & Newton, A. C. (2011). Genetically Encoded Fluorescent Reporters to Visualize Protein Kinase C Activation in Live Cells. Methods in Molecular Biology, 757, 257-271. [Link]

  • Irie, K., et al. (2003). Differential Binding Modes of Diacylglycerol (DAG) and DAG Lactones to Protein Kinase C (PK-C). Journal of medicinal chemistry, 46(10), 1875-1885. [Link]

  • R-C, A., et al. (2018). Local accumulation of diacylglycerol alters membrane properties nonlinearly due to its transbilayer activity. Nature communications, 9(1), 1677. [Link]

  • Antal, C. E., & Newton, A. C. (2022). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. International Journal of Molecular Sciences, 23(21), 13395. [Link]

  • Epand, R. M., et al. (1998). Synergistic Effects of Diacylglycerols and Fatty Acids on Membrane Structure and Protein Kinase C Activity. Biochemistry, 37(29), 10244-10252. [Link]

  • Mérida, I., & Avila-Flores, A. (2006). Diacylglycerol, when simplicity becomes complex. Trends in cell biology, 16(10), 537-545. [Link]

  • Schultz, C., et al. (2020). Live-cell lipid biochemistry reveals a role of diacylglycerol side-chain composition for cellular lipid dynamics and protein affinities. Proceedings of the National Academy of Sciences of the United States of America, 117(14), 7866-7875. [Link]

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Safety & Regulatory Compliance

Safety

1-Eicosanoyl-2-octadecanoyl-sn-glycerol: Comprehensive Laboratory Disposal and Safety Guide

As drug development professionals and lipid chemists increasingly utilize complex diacylglycerols (DAGs) for lipid nanoparticle (LNP) formulation and signal transduction studies, proper lifecycle management of these reag...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and lipid chemists increasingly utilize complex diacylglycerols (DAGs) for lipid nanoparticle (LNP) formulation and signal transduction studies, proper lifecycle management of these reagents is critical.1 (Molecular Formula: C41H80O5, Monoisotopic Mass: 652.6006 Da)[1] is a highly hydrophobic, non-toxic lipid. However, its disposal is rarely straightforward. Because it is almost universally dissolved in highly regulated organic solvents (e.g., chloroform, methanol) or utilized in biological assays, its waste classification is dictated by its solvent matrix and biological contamination level rather than the lipid itself.

This guide provides authoritative, step-by-step operational procedures for the safe handling and disposal of 1-Eicosanoyl-2-octadecanoyl-sn-glycerol, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards.

Waste Stream Categorization and Segregation

Laboratory personnel must treat all chemical waste as potentially hazardous until a formal determination is made by the institution's Environmental Health and Safety (EHS) office[2]. Segregation is the most critical step in waste management; 3 and drastically inflate disposal costs[3].

Quantitative Waste Limits & Routing

Table 1: Waste Stream Categorization for Lipid Mixtures

Waste CategoryPrimary MatrixRCRA ClassificationSegregation RuleDisposal Route
Halogenated Organic Chloroform, DichloromethaneHazardousDo not mix with non-halogenated solvents or aqueous waste[2].High-temp incineration via EHS.
Non-Halogenated Organic Ethanol, Methanol, DMSOHazardous (Ignitable if >10% alcohol)[4]Keep separate from acids, bases, and halogenated organics.Standard incineration via EHS.
Solid Chemical Pure lipid powder, contaminated gloves/tubesNon-Hazardous (but restricted)Collect in designated, sealable solid waste bins[2].Solid waste landfill/incineration.
Biohazardous Cell culture media, biological buffersBiohazardMust be sterilized prior to final disposal[3].Autoclave, then solid waste.

Step-by-Step Disposal Protocols

Protocol A: Managing Halogenated Solvent Solutions (e.g., Chloroform/Lipid Mixtures)

Mechanistic Rationale: Chloroform is the premier solvent for long-chain lipids like 1-Eicosanoyl-2-octadecanoyl-sn-glycerol due to its ability to disrupt hydrophobic packing. However, halogenated waste must be strictly segregated because standard incineration of halogens produces highly toxic dioxins and corrosive hydrogen chloride gas.

  • Segregation: Transfer the chloroform-lipid mixture into a clearly labeled "Halogenated Organic Waste" container. Causality: Mixing this with non-halogenated waste contaminates the entire carboy, forcing the entire volume to be processed via expensive, specialized high-temperature incineration[3].

  • Labeling: Identify the mixture by percent volume composition of every component (e.g., "99% Chloroform, 1% 1-Eicosanoyl-2-octadecanoyl-sn-glycerol"),4[4].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) with secondary containment. Causality: SAAs prevent environmental contamination in the event of primary container failure. 4[4].

Protocol B: Managing Pure Solid Lipid and Contaminated Consumables

Mechanistic Rationale: While pure 1-Eicosanoyl-2-octadecanoyl-sn-glycerol is not on the EPA list of hazardous wastes, it is strictly forbidden from sink disposal. Safe drain disposal requires 4[4]. This highly hydrophobic lipid will precipitate in aqueous environments, potentially occluding plumbing and disrupting biological wastewater treatment systems[4].

  • Collection: Place leftover pure lipid, as well as heavily contaminated gloves, paper towels, and pipette tips, into a 2[2].

  • Containment: Do not use biohazard bags unless the lipid was actively used with infectious agents. Use standard clear or opaque chemical solid waste bags.

  • EHS Pickup: Submit a chemical waste pickup request.2[2].

Protocol C: Managing Biologically Contaminated Matrices

Mechanistic Rationale: When the lipid is formulated into liposomes or LNPs for cell culture assays, the waste stream becomes biologically active.3[3].

  • Quenching/Sterilization: Subject the biological lipid mixture to a safe sterilization process, typically using a medical autoclave[3]. Causality:3[3].

  • Post-Sterilization Routing: Once autoclaved, the aqueous lipid emulsion can often be disposed of as non-hazardous solid waste or specialized aqueous waste, depending on local EHS policies.

Immediate Safety and Spill Response

In the event of an accidental release of the pure lipid powder or its solvent solutions, immediate action is required to prevent cross-contamination.

  • Minor Spills (Pure Powder): Cordon off the area. Don appropriate PPE (nitrile gloves, safety glasses).2[2].

  • Major Spills (Solvent Solutions): 2[2].

Regulatory Compliance Framework

Academic and research laboratories must adhere to specific EPA guidelines for hazardous waste determination. Under the 5, institutions have alternative, flexible requirements compared to standard RCRA generator regulations[5].

  • Hazardous Waste Determinations: 5[5].

  • Accumulation Limits: While reactive acutely hazardous materials (P-listed) have strict 1-quart limits in the lab, non-hazardous lipids dissolved in standard solvents are governed by the volume limits of their host solvent within the SAA[5].

Disposal Workflow Decision Matrix

The following diagram illustrates the self-validating decision tree for routing 1-Eicosanoyl-2-octadecanoyl-sn-glycerol waste.

G Start 1-Eicosanoyl-2-octadecanoyl-sn-glycerol Waste Generated State Identify Physical State & Matrix Start->State Solvent Dissolved in Organic Solvent? State->Solvent Bio Biologically Contaminated? State->Bio Solid Pure Solid / Contaminated Consumables State->Solid Halogenated Halogenated Waste Stream (e.g., Chloroform) Solvent->Halogenated Yes (Halogenated) NonHalogenated Non-Halogenated Waste Stream (e.g., Methanol, Ethanol) Solvent->NonHalogenated Yes (Non-Halogenated) Biohazard Biohazardous Waste Stream (Autoclave / Sterilize) Bio->Biohazard Yes SolidWaste Solid Chemical Waste (EHS Pickup) Solid->SolidWaste Biohazard->SolidWaste Post-Sterilization

Fig 1: Disposal workflow decision matrix for diacylglycerol lipid waste.

References

  • [1] PubChemLite. 1-eicosanoyl-2-octadecanoyl-sn-glycerol (C41H80O5).[Link]

  • [4] Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.[Link]

  • [3] Environmental Marketing Services. Chemical Waste Disposal Solutions for Laboratories.[Link]

  • [5] US EPA. Frequent Questions About Managing Hazardous Waste at Academic Laboratories.[Link]

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Retrosynthesis Analysis

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Route proposals generated from BenchChem retrosynthesis models.

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